N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide
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Overview
Description
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide is a complex organic compound characterized by its multiple methoxy groups and isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Coupling Reactions: The final coupling of the isoquinoline derivative with the benzamide moiety can be performed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoquinoline ring or the benzamide moiety, potentially leading to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination reagents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its methoxy groups and isoquinoline structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy groups and isoquinoline ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **N-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
- **N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide
Uniqueness
N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide is unique due to its specific combination of methoxy groups and the isoquinoline structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
By comparing it with similar compounds, researchers can identify unique features and potential advantages, such as improved pharmacokinetics, enhanced binding affinity, or reduced toxicity.
Properties
Molecular Formula |
C28H28N2O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C28H28N2O6/c1-32-20-8-6-7-19(13-20)28(31)30-26(18-9-10-22(33-2)23(15-18)34-3)27-21-16-25(36-5)24(35-4)14-17(21)11-12-29-27/h6-16,26H,1-5H3,(H,30,31) |
InChI Key |
QWPUXMSWGCADCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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